![molecular formula C20H25N3OS B270563 N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol-reactive compound that can be used in the development of novel drugs, nanomaterials, and biosensors.
Wirkmechanismus
The mechanism of action of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is not fully understood. However, it is believed to work by reacting with thiol groups on proteins and other biomolecules, leading to cross-linking and modification of their structure and function.
Biochemical and Physiological Effects:
N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is its thiol-reactive nature, which makes it a useful tool for the development of novel drugs and drug delivery systems. Additionally, it has been shown to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapies. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide. One potential direction is the development of new drug delivery systems using this compound as a cross-linking agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods that are more efficient and cost-effective could lead to increased availability of this compound for scientific research.
Synthesemethoden
The synthesis of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-mercaptobenzimidazole with 1-adamantanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide has potential applications in various fields of scientific research. It can be used as a thiol-reactive cross-linking agent in the development of novel drugs and drug delivery systems. It can also be used in the synthesis of nanomaterials and biosensors. Additionally, it has been shown to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapies.
Eigenschaften
Produktname |
N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide |
---|---|
Molekularformel |
C20H25N3OS |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
N-[2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H25N3OS/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)21-5-6-23-17-4-2-1-3-16(17)22-19(23)25/h1-4,13-15H,5-12H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
VZMQAIUXFRIXBO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C5=CC=CC=C5NC4=S |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C5=CC=CC=C5NC4=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.